2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
CAS No.: 536705-47-2
Cat. No.: VC7208877
Molecular Formula: C27H24N4O3S
Molecular Weight: 484.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536705-47-2 |
|---|---|
| Molecular Formula | C27H24N4O3S |
| Molecular Weight | 484.57 |
| IUPAC Name | 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C27H24N4O3S/c1-16-12-17(2)14-19(13-16)31-26(33)25-24(21-6-4-5-7-22(21)29-25)30-27(31)35-15-23(32)28-18-8-10-20(34-3)11-9-18/h4-14,29H,15H2,1-3H3,(H,28,32) |
| Standard InChI Key | RXFINPSCSYGRQJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)OC)C |
Introduction
2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound featuring a pyrimido[5,4-b]indole core, a sulfanyl group, and an N-(4-methoxyphenyl)acetamide moiety. This compound belongs to the class of pyrimidoindole derivatives, which are known for their diverse biological activities, including anticancer properties.
Synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
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Formation of the Pyrimido[5,4-b]indole Core: Achieved through cyclization reactions involving indole derivatives and pyrimidine precursors.
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Introduction of the Sulfanyl Group: Involves the incorporation of a sulfanyl group into the pyrimido[5,4-b]indole core.
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Attachment of the Methoxyphenylacetamide Moiety: The final step involves coupling the methoxyphenylacetamide group to the sulfanyl-substituted pyrimido[5,4-b]indole core, typically through amide bond formation reactions.
Chemical Reactions and Modifications
This compound can undergo various chemical reactions, including:
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Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound's properties.
Biological Activities and Potential Applications
Pyrimidoindole derivatives, including 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, are of interest in medicinal chemistry due to their potential biological activities. Preliminary studies suggest that compounds in this class may exhibit significant potency against mutated KRAS proteins, which are challenging to target therapeutically.
Potential Therapeutic Targets
| Target | Description |
|---|---|
| KRAS Proteins | Mutated KRAS proteins are associated with various cancers and are difficult to target. Compounds in this class show promise in inhibiting these proteins. |
| Cancer Proliferation Pathways | The compound's mechanism of action involves interaction with specific protein targets related to cell signaling pathways involved in cancer proliferation. |
Analytical Techniques for Characterization
The structure and purity of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide are confirmed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the compound's molecular structure.
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High-Performance Liquid Chromatography (HPLC): Used to monitor the synthesis process and ensure the purity of the final product.
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Mass Spectrometry (MS): Confirms the molecular weight and structure of the compound.
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